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molecular formula C7H4ClIO3 B2700639 5-Chloro-2-hydroxy-3-iodobenzoic acid CAS No. 4068-57-9

5-Chloro-2-hydroxy-3-iodobenzoic acid

Cat. No. B2700639
M. Wt: 298.46
InChI Key: FJFVPSQQCQZHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867200B1

Procedure details

For example, a mixture of a compound of formula 40 wherein R3 and R4 are hydrogen and R5 is chloro, i.e., 5-chloro-2-hydroxy benzoic acid, (5.0 g, 29 mmol) and N-iodosuccinimide (7.17 g, 32 mmol) in acetic acid (30 mL) was heated to 95° C. for 2 h. Additional N-iodosuccinimide (0.70 g, 3.1 mmol) was added and heating was continued for 1 h. The mixture was cooled and poured over ice. The precipitate was isolated by filtration and the crude material was purified by recrystallization from methanol/water. The solid was isolated by filtration, rinsed with water and dried. 5-Chloro-2-hydroxy-3-iodo-benzoic acid 41 was obtained as a tan crystalline solid (6.14 g, 71% yield).
[Compound]
Name
formula 40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
7.17 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([OH:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10].[I:14]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([I:14])[C:7]([OH:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
formula 40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
7.17 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
the crude material was purified by recrystallization from methanol/water
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)O)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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